oxo(oxopraseodymiooxy)praseodymium oxo(oxopraseodymiooxy)praseodymium
Brand Name: Vulcanchem
CAS No.:
VCID: VC13839644
InChI: InChI=1S/3O.2Pr
SMILES: O=[Pr]O[Pr]=O
Molecular Formula: O3Pr2
Molecular Weight: 329.814 g/mol

oxo(oxopraseodymiooxy)praseodymium

CAS No.:

Cat. No.: VC13839644

Molecular Formula: O3Pr2

Molecular Weight: 329.814 g/mol

* For research use only. Not for human or veterinary use.

oxo(oxopraseodymiooxy)praseodymium -

Specification

Molecular Formula O3Pr2
Molecular Weight 329.814 g/mol
IUPAC Name oxo(oxopraseodymiooxy)praseodymium
Standard InChI InChI=1S/3O.2Pr
Standard InChI Key XYFIPBUCKXDCQM-UHFFFAOYSA-N
SMILES O=[Pr]O[Pr]=O
Canonical SMILES O=[Pr]O[Pr]=O

Introduction

Nomenclature and Chemical Identity

Oxo(oxopraseodymiooxy)praseodymium corresponds to the inorganic compound with the empirical formula O₃Pr₂, as verified by its ChemSpider entry (ID: 4325191) . The compound is alternately termed dipraseodymium trioxide, praseodymium sesquioxide, or praseodymia, reflecting its composition of two praseodymium atoms and three oxygen atoms. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature prioritizes "praseodymium(III) oxide" for the Pr³⁺-dominant form (Pr₂O₃), while nonstoichiometric variants like Pr₆O₁₁ are classified as praseodymium(III,IV) oxide due to the coexistence of Pr³⁺ and Pr⁴⁺ ions .

Molecular and Crystallographic Data

PropertyValueSource
Molecular FormulaO₃Pr₂
Average Molecular Mass329.813 g/mol
Crystal SystemHexagonal (α-phase)
Space GroupPm1
Lattice Parametersa = 3.856 Å, c = 6.020 Å

The hexagonal α-phase structure dominates under standard conditions, with praseodymium ions occupying two distinct crystallographic sites coordinated by oxygen in a distorted octahedral geometry .

Synthesis and High-Pressure Polymorphs

Conventional Synthesis Routes

Praseodymium(III) oxide is typically synthesized via the combustion of praseodymium metal in air at elevated temperatures. The reaction proceeds as:
4Pr+3O22Pr2O34\text{Pr} + 3\text{O}_2 \rightarrow 2\text{Pr}_2\text{O}_3
This method yields the sesquioxide phase, which is hygroscopic and gradually hydrolyzes in moist air to form praseodymium hydroxide .

High-Pressure Synthesis of Pr₆O₁₁ and Pr₂O₅

Recent breakthroughs in high-pressure chemistry have uncovered novel praseodymium oxide phases. Flosbach (2024) demonstrated that compressing PrO₂ and SiO₂ in a diamond anvil cell at ~29 GPa produces PrSi₃O₈ and Pr₂Si₇O₁₈, alongside the unexpected formation of Pr₂O₅ . The latter, a praseodymium(IV) oxide peroxide, adopts a unique structure with alternating Pr⁴⁺O₆ octahedra and peroxide (O₂²⁻) units. The synthesis of Pr₂O₅ at 27 GPa and oxygen-rich conditions highlights praseodymium's ability to stabilize unusually high oxidation states under extreme pressures .

Structural and Electronic Characteristics

Praseodymium Oxidation States

Praseodymium oxides exhibit variable oxidation states, with +3 and +4 being most prevalent. In Pr₆O₁₁, the Pr³⁺:Pr⁴⁺ ratio is 4:2, resulting in an average oxidation state of +3.33. This mixed-valent configuration facilitates electronic conductivity via small polaron hopping between Pr sites .

Spectroscopic Insights

X-ray absorption near-edge structure (XANES) studies reveal distinct absorption edges for Pr³⁺ (5,735 eV) and Pr⁴⁺ (5,742 eV), enabling quantitative analysis of oxidation state distributions. Electron energy loss spectroscopy (EELS) further corroborates the presence of Pr⁴⁺ in high-pressure phases like Pr₂O₅ .

Thermodynamic Stability and Phase Transitions

Enthalpy of Formation

CompoundΔH°f (kJ/mol)Method
Pr₂O₃-1,820 ± 15Calorimetry
Pr₆O₁₁-5,450 ± 30High-pressure DSC
Pr₂O₅-3,110 ± 40DFT calculations

Applications in Advanced Materials

Catalysis

Praseodymium oxides serve as redox-active supports in automotive catalytic converters, where their oxygen storage capacity mitigates NOₓ emissions. The Pr³⁺/Pr⁴⁺ couple facilitates rapid oxygen exchange, enhancing catalytic efficiency at lower temperatures .

Solid Oxide Fuel Cells (SOFCs)

Doping zirconia with Pr₆O₁₁ improves ionic conductivity by introducing oxygen vacancies. At 800°C, Pr₀.₁Zr₀.₉O₂−δ achieves a conductivity of 0.12 S/cm, surpassing yttria-stabilized zirconia .

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